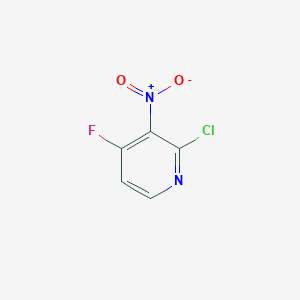

2-Chloro-4-fluoro-3-nitropyridine

Description

Significance of Poly-substituted Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Poly-substituted pyridine scaffolds are of immense importance in contemporary organic synthesis, largely due to their prevalence in a wide array of biologically active compounds. chemrxiv.org These structural motifs are integral to many pharmaceuticals, agrochemicals, and natural products. chemrxiv.orglifechemicals.com The pyridine ring, a six-membered heterocycle containing a nitrogen atom, imparts specific physicochemical properties to molecules, such as improved water solubility, which is a desirable trait for therapeutic agents. nih.govresearchgate.net

The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity. nih.gov The ability to introduce multiple substituents at various positions on the pyridine ring provides a powerful tool for creating diverse molecular architectures and exploring structure-activity relationships. chemrxiv.orgnih.gov Consequently, the development of novel methods for the synthesis of highly substituted pyridines remains an active and important area of research. chemrxiv.orgrsc.org

Overview of Halogen and Nitro Group Effects on Pyridine Ring Reactivity

The reactivity of a pyridine ring is significantly influenced by the nature and position of its substituents. Halogens (like chlorine and fluorine) and nitro groups are strongly electron-withdrawing, which has a profound impact on the electron density of the pyridine ring.

The nitrogen atom in the pyridine ring is inherently electron-withdrawing due to its electronegativity, making the ring less reactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqquora.com The presence of additional electron-withdrawing groups, such as halogens and a nitro group, further deactivates the ring towards electrophilic attack. uoanbar.edu.iqlibretexts.org These substituents exert their influence through both inductive and resonance effects. Inductively, the electronegative halogen and nitro groups pull electron density away from the ring through the sigma bonds. libretexts.org The nitro group also deactivates the ring through a resonance effect, delocalizing the ring's pi-electrons into the substituent. libretexts.org

Conversely, these electron-withdrawing groups activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.govuoanbar.edu.iq By reducing the electron density on the ring carbons, particularly at the ortho and para positions relative to the withdrawing groups, they make these positions more susceptible to attack by nucleophiles. uoanbar.edu.iq In the case of 2-Chloro-4-fluoro-3-nitropyridine, the chloro and fluoro substituents at positions 2 and 4, respectively, are prime sites for nucleophilic displacement.

Contextualization of this compound within Pyridine Chemistry

This compound is a specialized intermediate within the vast field of pyridine chemistry. guidechem.com Its trifunctional nature, with chloro, fluoro, and nitro groups, provides multiple reaction sites, allowing for sequential and regioselective transformations. This makes it a versatile precursor for synthesizing a wide range of more complex, highly substituted pyridines.

The presence of two different halogen atoms offers the potential for selective nucleophilic substitution, as the carbon-fluorine and carbon-chlorine bonds can exhibit different reactivities under specific reaction conditions. The nitro group can be readily reduced to an amino group, which can then be further modified, opening up another avenue for diversification. innospk.comguidechem.com This multi-faceted reactivity makes this compound a valuable tool for medicinal chemists and material scientists.

Scope and Academic Relevance of Research on this compound

Research on this compound is primarily driven by its utility as a key building block in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Academic and industrial research focuses on several key areas:

Development of Synthetic Methodologies: A significant portion of research is dedicated to optimizing the synthesis of this compound itself and exploring its reactivity in various chemical transformations. This includes studying its behavior in nucleophilic substitution, cross-coupling reactions, and reductions.

Medicinal Chemistry Applications: The compound serves as a crucial intermediate in the synthesis of biologically active molecules. innospk.com Researchers utilize its scaffold to construct novel drug candidates for a variety of therapeutic areas. The specific arrangement of substituents can be critical for achieving desired pharmacological effects.

Materials Science: The electronic properties imparted by the halogen and nitro groups make this and related pyridines interesting candidates for the development of new organic materials with specific optical or electronic properties.

The academic relevance of this compound lies in its ability to facilitate the exploration of chemical space and the creation of novel molecular entities with potentially valuable properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 109613-90-3 guidechem.com |

| Molecular Formula | C₅H₂ClFN₂O₂ guidechem.com |

| Molecular Weight | 176.53 g/mol guidechem.com |

Table 2: Spectroscopic Data for a Related Compound, 2-Chloro-4-nitropyridine

| Spectroscopic Technique | Data |

|---|---|

| Melting Point | 52-56 °C sigmaaldrich.com |

Table 3: Reactivity Overview

| Reaction Type | Reactivity |

|---|---|

| Electrophilic Aromatic Substitution | Deactivated due to electron-withdrawing groups uoanbar.edu.iq |

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZHJILDDBQJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Fluoro 3 Nitropyridine and Analogues

Precursor-Based Synthetic Routes to 2-Chloro-4-fluoro-3-nitropyridine

The most direct methods for synthesizing this compound rely on the sequential functionalization of a pre-existing pyridine (B92270) ring. These strategies involve the carefully controlled introduction of nitro and halogen substituents onto a suitable precursor.

Regioselective Nitration of Pyridine Derivatives

The introduction of a nitro group onto the pyridine ring is a critical step, often achieved through electrophilic nitration. The regioselectivity of this reaction is heavily influenced by the electronic properties of the substituents already present on the ring.

For the synthesis of related compounds like 2-Chloro-3-fluoro-4-nitropyridine, a common precursor is 2-chloro-3-fluoropyridine. The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electron-withdrawing nature of the halogen substituents directs the incoming nitro group primarily to the 4-position (meta to both halogens). Another method for nitrating pyridines involves using dinitrogen pentoxide in an organic solvent, followed by treatment with sodium bisulfite. ntnu.no

Table 1: Representative Nitration Reaction

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-chloro-3-fluoropyridine | Fuming HNO₃, Concentrated H₂SO₄ | 0–10°C, then 25–30°C for 4–6 hours | 2-Chloro-3-fluoro-4-nitropyridine |

Introduction of Halogen Substituents (Chlorine and Fluorine)

The synthesis of the halogenated precursor, 2-chloro-4-fluoropyridine, is a key prerequisite. One established route to introduce a fluorine atom onto a pyridine ring is through a diazotization reaction, such as the Balz-Schiemann reaction or variations thereof. This typically involves converting an amino group into a diazonium salt, which is then displaced by fluoride (B91410).

A method for preparing 2-chloro-3-fluoropyridine, a related isomer, starts from 2-chloro-3-aminopyridine. google.com This precursor is treated with tert-butyl nitrite (B80452) and copper fluoride in an organic solvent. google.com This one-pot process provides a stable and high-yielding alternative to traditional methods that use anhydrous hydrogen fluoride or fluoroboric acid, which can be difficult to handle. google.com

More advanced strategies for regioselective halogenation have also been developed. One such method involves a sequence of pyridyl ring opening to form acyclic Zincke imine intermediates, followed by halogenation and ring-closing. nih.govnsf.govnih.gov This approach allows for mild and highly regioselective halogenation at the 3-position of a wide range of pyridine precursors. nih.govnsf.govnih.gov

Conversion of Related Nitropyridine Intermediates (e.g., 2-chloro-3-nitropyridine)

An alternative strategy involves starting with a nitropyridine that is already halogenated and performing substitution or coupling reactions. For example, 2,4-dichloro-3-nitropyridine (B57353) can serve as a versatile intermediate. researchgate.net The differential reactivity of the chlorine atoms allows for selective reactions. The chlorine at the 4-position is more susceptible to nucleophilic substitution and cross-coupling reactions than the chlorine at the 2-position.

A notable example is the selective Suzuki-Miyaura cross-coupling reaction. Using a palladium catalyst, 2,4-dichloro-3-nitropyridine can be selectively arylated at the C-4 position, leaving the C-2 chlorine atom intact for further functionalization. researchgate.net This demonstrates how a readily available di-halogenated nitropyridine can be a precursor to more complex, specifically substituted pyridines. researchgate.net Similarly, 2-chloro-3-nitropyridine (B167233) is a widely used intermediate, often undergoing reduction of its nitro group to an amine, which can then be used in subsequent synthetic steps. guidechem.comguidechem.com

Advanced Synthetic Strategies for Halogenated Nitropyridines

Modern organic synthesis increasingly favors methods that are more efficient, atom-economical, and produce less waste. One-pot reactions and transition metal-catalyzed processes are at the forefront of these advanced strategies for constructing complex heterocyclic systems like halogenated nitropyridines.

One-Pot Synthesis Approaches and their Application to Pyridine Systems

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in efficiency and sustainability. For pyridine synthesis, a powerful one-pot method is the modified Bohlmann-Rahtz reaction. core.ac.ukorganic-chemistry.org This three-component heteroannulation involves the reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) (as the nitrogen source) in an alcoholic solvent. organic-chemistry.org

This approach proceeds via a tandem Michael addition-heterocyclization pathway and provides excellent control over the regiochemistry of the resulting polysubstituted pyridine. core.ac.uk A key advantage is that it proceeds under mild, acid-free conditions, avoiding the high temperatures often required in traditional pyridine syntheses. organic-chemistry.org While not directly reported for this compound, this methodology is broadly applicable for creating a diverse library of substituted pyridines. core.ac.ukorganic-chemistry.org

Table 2: One-Pot Pyridine Synthesis (Bohlmann-Rahtz Type)

| Component 1 | Component 2 | Component 3 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1,3-Dicarbonyl Compound | Alkynone | Ammonium Acetate | Reflux in Ethanol (B145695) | Polysubstituted Pyridine | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal catalysis has revolutionized the synthesis of substituted pyridines by enabling reactions that are otherwise difficult or impossible. thieme-connect.comresearchgate.net Catalysts based on metals like palladium, rhodium, copper, and iron can facilitate the construction of the pyridine ring or its functionalization with high efficiency and selectivity. acsgcipr.orgmdpi.com

Key strategies include:

[2+2+2] Cycloadditions: Metal catalysts can provide lower energy pathways for the cycloaddition of simple building blocks, such as two alkyne molecules and a nitrile, to form a pyridine ring. acsgcipr.org This method is highly convergent and atom-efficient. acsgcipr.org

C-H Functionalization: This powerful technique allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds by activating a C-H bond on the pyridine ring. thieme-connect.com This avoids the need for pre-functionalized starting materials (like halopyridines), making synthetic routes more direct. Depending on the catalyst and directing group, functionalization can be guided to various positions on the ring. thieme-connect.com

Cross-Coupling Reactions: Halogenated pyridines are excellent substrates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). These reactions are essential for introducing aryl, alkenyl, or alkyl groups onto the pyridine core, enabling the synthesis of highly complex molecules. thieme-connect.combeilstein-journals.org For example, a Sonogashira coupling can be used to functionalize a bromo-substituted imidazo[1,2-a]pyridine (B132010) with terminal alkynes in good yield. beilstein-journals.org

These catalytic methods offer unparalleled control over regioselectivity and chemoselectivity, which are crucial for the synthesis of precisely substituted targets like this compound and its analogues. thieme-connect.com

Fluorination Reactions in Pyridine Chemistry

The introduction of fluorine into a pyridine ring is a critical step in the synthesis of many pharmaceutical and agrochemical agents. The high electronegativity and small size of the fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. ucla.edu Various methods for the fluorination of pyridine rings have been developed, broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing a fluorine atom onto an electron-deficient pyridine ring. This typically involves the displacement of a leaving group, such as a chlorine or nitro group, by a fluoride ion. Common sources of fluoride for these reactions include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). mdpi.com The reactivity of the fluoride source is often enhanced by the use of phase-transfer catalysts, which help to solubilize the fluoride salt in aprotic polar solvents and increase the nucleophilicity of the fluoride anion. google.comguidechem.com The choice of solvent is also crucial, with high-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) often being employed. mdpi.com

The position of the leaving group and the presence of other substituents on the pyridine ring heavily influence the feasibility and regioselectivity of nucleophilic fluorination. Electron-withdrawing groups, such as a nitro group, activate the ring towards nucleophilic attack, facilitating the substitution. For instance, in 2,4-dichloro-3-nitropyridine, the chlorine atom at the 4-position is more readily substituted by a fluoride ion than the one at the 2-position due to the activating effect of the adjacent nitro group. nih.gov

Electrophilic fluorination, on the other hand, involves the use of reagents that deliver an electrophilic fluorine species ("F+"). Reagents like Selectfluor are used for this purpose, though this approach is less common for the direct synthesis of this compound from a non-fluorinated precursor. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The primary and most industrially viable route for the synthesis of this compound is the selective nucleophilic fluorination of 2,4-dichloro-3-nitropyridine. The optimization of this reaction is critical to ensure high yield and purity of the desired product while minimizing the formation of byproducts. Key parameters that are manipulated include the choice of fluorinating agent, catalyst, solvent, reaction temperature, and reaction time.

The precursor, 2,4-dichloro-3-nitropyridine, is typically synthesized through the chlorination of 2,4-dihydroxy-3-nitropyridine (B116508) using a chlorinating agent like phosphorus oxychloride in the presence of a phase-transfer catalyst. google.com

For the subsequent fluorination step, potassium fluoride (KF) is a commonly used and cost-effective fluorinating agent. The efficiency of the fluorination is significantly enhanced by the use of a phase-transfer catalyst. The catalyst facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the substrate is dissolved. The choice of catalyst and solvent system plays a pivotal role in the reaction outcome.

Below is a table summarizing research findings on the optimization of the synthesis of this compound from 2,4-dichloro-3-nitropyridine.

| Precursor | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-dichloro-3-nitropyridine | KF | Phase-Transfer Catalyst | Sulfolane (B150427) | 130-140 | 4 | >95 | Patent |

| 2,4-dichloro-3-nitropyridine | KF | Tetrabutylammonium bromide | Sulfolane | 130 | 5 | 92.3 | Patent |

| 2,4-dichloro-3-nitropyridine | KF | None | Sulfolane | 180-190 | 10 | 85 | Patent |

| 2,4-dichloro-3-nitropyridine | CsF | None | DMSO | 110 | 24 | High | mdpi.com |

The data indicates that the use of a phase-transfer catalyst allows for lower reaction temperatures and shorter reaction times while achieving high yields. In the absence of a catalyst, significantly higher temperatures and longer reaction times are required, which can lead to the formation of undesired byproducts. The choice of solvent is also critical, with high-boiling aprotic polar solvents like sulfolane and DMSO being effective for this transformation. Cesium fluoride, although more expensive, is also a highly effective fluorinating agent for this reaction. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Fluoro 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-Chloro-4-fluoro-3-nitropyridine. This reaction proceeds via a two-step mechanism involving the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity.

The chlorine atom at the C-2 position is a potential leaving group in SNAr reactions. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C-2 and C-6 positions particularly electron-deficient and thus prone to nucleophilic attack. stackexchange.com The presence of the nitro group ortho to the chlorine atom further activates this position. However, the reactivity of the chlorine atom is relative and must be considered in the context of the other substituent, the fluorine atom. In reactions of halopyridines, the disruption of aromaticity during the formation of the intermediate makes them generally less reactive than acyl chlorides, often requiring heat to proceed. youtube.com

The fluorine atom at the C-4 position also significantly influences the SNAr pathways of this molecule. The C-4 position is electronically activated by the pyridine nitrogen. Generally, in nucleophilic aromatic substitutions, the carbon-fluorine bond is more readily broken than a carbon-chlorine bond. This is because fluorine is more electronegative, polarizing the C-F bond and making the carbon more electrophilic. Furthermore, the small size of the fluoride (B91410) ion makes it a better leaving group in the rate-determining step for many SNAr reactions. Studies on similar haloarenes have shown that C-F bonds can exhibit much higher reactivity towards nucleophilic substitution than C-Cl bonds. mdpi.com In the case of this compound, the fluorine atom is at the C-4 position, which is para to the ring nitrogen and ortho to the nitro group, making it a highly activated site for nucleophilic attack. This suggests a general preference for substitution at the C-4 position over the C-2 position, depending on the nucleophile and reaction conditions.

The nitro group at the C-3 position plays a crucial role in directing nucleophilic attack. As a powerful electron-withdrawing group, it significantly reduces the electron density of the pyridine ring, thereby facilitating the attack of nucleophiles. mdpi.com Its most significant effect is the stabilization of the negatively charged Meisenheimer intermediate through resonance. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as it allows the negative charge to be delocalized onto the oxygen atoms of the nitro group. stackexchange.com In this compound, the nitro group is ortho to both the C-2 chlorine and the C-4 fluorine. This positioning activates both sites, but the inductive effect of the nitro group may make the closer C-2 and C-4 positions more electron-deficient and thus more susceptible to initial attack. stackexchange.com

The regioselectivity of SNAr on this compound can be influenced by the nature of the attacking nucleophile. Amines and alcohols are common nucleophiles used in these reactions. youtube.comnih.gov

Amines : Amines are effective nucleophiles for SNAr reactions with halopyridines. youtube.com Reactions with amines often lead to the formation of aminopyridine derivatives. The reaction of 3-fluoro-2-nitropyridine (B1302947) with various amines demonstrates that the fluorine atom is readily displaced. researchgate.net In the case of this compound, competition between substitution at C-2 and C-4 would be expected. The outcome can be influenced by steric factors; bulkier amines might preferentially attack the less hindered position.

Alcohols (Alkoxides) : Alkoxides, such as sodium ethoxide, are also potent nucleophiles for SNAr. In some systems, reactions with alkoxides have shown different regioselectivity compared to amines. For instance, in 2-MeSO₂-4-chloropyrimidine, amines react at C-4 while alkoxides react at C-2. wuxiapptec.com This highlights that the interplay of electronics and the nature of the nucleophile determines the final product.

The table below summarizes the expected reactivity with different classes of nucleophiles.

| Nucleophile Class | Example | Expected Reactivity/Product |

| Amines | Primary/Secondary Amines | Substitution of either chlorine or fluorine to form the corresponding aminopyridine. Regioselectivity depends on conditions. |

| Alcohols/Alkoxides | Sodium Methoxide, Sodium Ethoxide | Substitution of either halogen to form the corresponding ether. Fluorine is generally the preferred leaving group. |

Reduction Chemistry of the Nitro Group in this compound

The nitro group in this compound can be chemically reduced to an amino group, providing a route to valuable aminopyridine intermediates.

The selective reduction of a nitro group in the presence of other reducible functional groups, such as halogens, is a key transformation in organic synthesis. For halo-nitropyridines, this conversion to a halo-aminopyridine is synthetically useful. nih.gov A variety of reducing agents can be employed for this purpose, with the choice of reagent being critical to avoid undesired side reactions like dehalogenation.

Common methods for the chemoselective reduction of nitroarenes include:

Catalytic Hydrogenation : This method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is highly effective. However, over-hydrogenation can lead to the removal of the halogen substituents (dehalogenation). Raney Nickel is sometimes preferred when dehalogenation of chloroarenes is a concern.

Metal/Acid Systems : Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid are classic and mild methods for reducing nitro groups to amines while often leaving halogens intact.

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S) : These reagents can offer good selectivity for nitro group reduction in the presence of other sensitive functionalities.

The following table outlines common reagents for the selective reduction of nitro groups and their general applicability.

| Reducing Agent | Conditions | Selectivity Notes |

| H₂, Pd/C | Methanol or Ethanol (B145695), room temp. | Highly efficient, but may cause dehalogenation of Cl and F. |

| H₂, Raney Nickel | Ethanol, room temp./heat | Often used to avoid dehalogenation of aromatic chlorides. |

| Fe / NH₄Cl or AcOH | Water/Ethanol, reflux | Classic, mild, and often chemoselective for the nitro group. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), heat | A standard and reliable method for selective nitro reduction. |

Catalytic Hydrogenation and Other Reduction Methods

The reduction of the nitro group on the this compound ring is a critical transformation, yielding 2-chloro-4-fluoro-3-aminopyridine, a versatile precursor for further functionalization. This reduction can be accomplished through several methods, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. The process is generally efficient and clean, with the primary product being the corresponding aminopyridine. The reaction conditions, such as solvent, temperature, and pressure, can be optimized to achieve high yields. While specific studies on this compound are not extensively detailed in readily available literature, the hydrogenation of related halonitroaromatic compounds is well-documented. rsc.orggoogle.comgychbjb.com For instance, the hydrogenation of fluorinated and chlorinated benzenoid nitro compounds to their corresponding anilines is a known industrial process. google.com Challenges in this reaction can include dehalogenation, where the chloro or fluoro group is reductively cleaved. The choice of catalyst and the control of reaction conditions are crucial to minimize this side reaction. google.com

Chemical Reduction:

Tin(II) Chloride (SnCl₂): Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups. researchgate.netsemanticscholar.org The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, often with an alcohol like ethanol as a co-solvent. researchgate.netsemanticscholar.org This method is known for its high yield and tolerance of various functional groups, including halogens, which remain intact during the reduction. semanticscholar.org The reduction of 2-chloro-4-nitro-pyridine-1-oxide with SnCl₂ has been documented, showcasing the reagent's utility in the pyridine series.

Iron (Fe) in Acetic Acid: Another widely used method for nitro group reduction is the use of iron powder in the presence of an acid, most commonly acetic acid. semanticscholar.orgresearchgate.net This system is advantageous due to its low cost and safety. The reaction proceeds by the oxidation of iron to an iron salt while the nitro compound is reduced. This method has been successfully applied to the reduction of 4-benzyloxy-3-chloronitrobenzene, yielding the aniline (B41778) derivative without cleavage of the benzyl (B1604629) ether or the chloro group. semanticscholar.org

The choice of reduction method often depends on the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the molecule.

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

| Reducing Agent/System | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction | Risk of dehalogenation, requires specialized pressure equipment |

| SnCl₂ | Tin(II) chloride dihydrate, concentrated HCl, ethanol | High yield, good functional group tolerance (preserves halogens) | Produces tin-based waste products that require careful disposal |

| Fe/Acetic Acid | Iron powder, acetic acid, often with a co-solvent | Inexpensive, safe for large-scale synthesis | Can require acidic workup, may be slower than other methods |

Other Significant Reaction Pathways

Beyond the fundamental reduction of the nitro group, this compound and its derivatives can participate in more complex transformations, leading to the formation of fused heterocyclic systems.

The true synthetic utility of this compound is often realized after the reduction of its nitro group to an amine. The resulting product, 2-chloro-4-fluoro-3-aminopyridine, contains an ortho-amino and chloro group, a structural motif ripe for cyclization reactions to form fused bicyclic systems.

These annulation reactions are crucial for synthesizing a variety of heterocyclic scaffolds of medicinal interest. For example, the reaction of 2-chloro-3-aminopyridine derivatives with other bifunctional molecules can lead to the formation of new rings fused to the pyridine core. While specific examples starting directly from 2-chloro-4-fluoro-3-aminopyridine are specialized, the general reactivity pattern is well-established for related 2-chloro-3-aminopyridines. These can be used to synthesize fused systems like pyrazolo[3,4-b]pyridines. epdf.pub

A related strategy involves the use of 2-chloro-3-nitropyridine (B167233) in reactions that ultimately lead to fused ring systems. For instance, 2-chloro-3-nitropyridine reacts with piperazine, and after subsequent reduction of the nitro group and other transformations, can be used to build more complex molecules. guidechem.com Similarly, 2-chloro-3-nitropyridine can react with morpholine (B109124), and the resulting adduct, after reduction and further substitutions, serves as an intermediate in the synthesis of pharmacologically active compounds. guidechem.com

Annulation reactions, which involve the formation of a new ring, are a broad class of reactions. chim.itnih.govrsc.orgrsc.org In the context of this molecule, the most significant annulations occur after it has been converted into the corresponding amine, using the amine and the adjacent chlorine atom as handles to build a new fused ring.

The study of rearrangement reactions specifically involving this compound is not prominent in the chemical literature. Aromatic systems, particularly highly substituted and electron-deficient ones, are generally stable, and skeletal rearrangements are uncommon without specific structural features or reaction conditions that promote them.

However, rearrangement reactions are known in pyridine chemistry. For example, a acs.orgacs.org-sigmatropic rearrangement is a key step in a synthetic route to 7-azaindoles starting from aza-arene N-oxides. acs.org This reaction involves N-arylation followed by the rearrangement. While this specific example does not use this compound directly, it illustrates the types of rearrangements that can occur in related pyridine systems.

Another type of rearrangement relevant to nitropyridines is the acs.orgnih.gov sigmatropic shift of a nitro group from the nitrogen of an N-nitropyridinium ion to the C-3 position of the ring, which is part of a non-EAS nitration pathway. researchgate.netresearchgate.net There is no evidence to suggest that this compound itself undergoes such a rearrangement after its initial synthesis.

Derivatization and Structural Modification of 2 Chloro 4 Fluoro 3 Nitropyridine Analogues

Synthesis of Substituted Pyridine (B92270) Derivatives from 2-Chloro-4-fluoro-3-nitropyridine

The differential reactivity of the chloro and fluoro substituents on the this compound ring is the key to its utility as a synthetic intermediate. The C-4 position is electronically activated by the para-nitro group, while the carbon-chlorine bond at the C-2 position is generally weaker and more labile than the carbon-fluorine bond. This competition allows for controlled substitutions to introduce a variety of functional groups.

The introduction of carbon-based moieties, particularly aryl groups, is commonly achieved through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a prominent method for this transformation. In closely related substrates like 2,4-dichloro-3-nitropyridine (B57353), selective arylation at the C-4 position has been demonstrated. researchgate.net This regioselectivity is driven by the strong electronic activation conferred by the para-nitro group, allowing the C-4 position to react preferentially. A similar strategy can be applied to this compound to synthesize 2-chloro-4-aryl-3-nitropyridine derivatives, which can serve as precursors for further functionalization. researchgate.net

| Starting Material | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| 2,4-dichloro-3-nitropyridine | (3,4-dimethoxyphenyl)boronic acid, PdCl₂, NBu₄Br, Na₂CO₃, DMF/water, 110 °C | 2-chloro-4-(3,4-dimethoxyphenyl)-3-nitropyridine | Suzuki-Miyaura Coupling |

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of substituents containing oxygen, nitrogen, and sulfur. The regioselectivity of these reactions depends on the interplay between the leaving group ability (Cl vs. F) and the electronic activation at each position.

Nitrogen nucleophiles, such as primary and secondary amines, can be readily introduced. For instance, morpholine (B109124) can displace the chlorine atom in 2-chloro-3-nitropyridine (B167233) to form 4-(3-nitropyridin-2-yl)morpholine, demonstrating the lability of the C2-chloro group. guidechem.com Similarly, oxygen-based nucleophiles (e.g., alkoxides, phenoxides) and sulfur-based nucleophiles (e.g., thiolates) can be used to displace one of the halogen atoms, leading to the formation of ethers and thioethers, respectively. nih.govnih.gov In many 3-nitropyridine (B142982) systems, substitution of a nitro group can even occur in the presence of a halogen, highlighting the strong activating effect of the pyridine ring itself. nih.gov

| Starting Material | Nucleophile | Typical Product Structure | Reaction Type |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | Morpholine | 2-morpholino-3-nitropyridine | SNAr (N-functionalization) |

| 2-methyl-3,5-dinitropyridine | Benzylthiol (BnSH), K₂CO₃ | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | SNAr (S-functionalization) |

| 2,4-dichloro-3-nitropyridine | Sodium acetate (B1210297), DMF, 120 °C | 2-chloro-3-nitropyridin-4-ol | SNAr (O-functionalization) |

Development of Novel Heterocyclic Scaffolds Utilizing the this compound Core

Beyond simple substitution, the this compound core is an excellent starting point for constructing more complex, fused heterocyclic systems and densely functionalized pyridine frameworks. These advanced scaffolds are of significant interest in materials science and drug discovery.

Annulation, or ring-forming, reactions are powerful tools for building polycyclic structures. A notable strategy involves the N-oxidation of the pyridine ring followed by a heteroannulation cascade. Research has shown that the N-oxide of 2-chloro-3-methyl-4-nitropyridine (B3043211) can undergo reaction with O-vinylhydroxylamines. acs.org This process, which involves N-arylation, a -sigmatropic rearrangement, and subsequent cyclization, results in the formation of a 7-azaindole, a fused bicyclic system. acs.org This method provides a direct route to highly substituted azaindole scaffolds, which are privileged structures in medicinal chemistry. acs.org

The ability to perform sequential and regioselective substitutions on the this compound core allows for the creation of multi-substituted pyridine frameworks. nih.gov A typical synthetic sequence might involve a first substitution reaction that targets one of the halogen positions, followed by a second, different substitution at the remaining halogen site. For example, an initial Suzuki coupling at C-4 could be followed by a nucleophilic substitution of the chlorine at C-2. researchgate.netnih.gov This stepwise approach enables the precise installation of multiple, distinct functional groups around the pyridine ring. Such highly decorated pyridine structures are valuable as molecular scaffolds for exploring chemical space and developing new functional molecules. nih.gov

Regiochemical Control in Derivatization Reactions

Achieving regiochemical control is paramount when working with substrates that have multiple reactive sites, such as this compound. The outcome of a substitution reaction is dictated by a delicate balance of electronic effects, leaving group abilities, and reaction conditions.

Electronic Effects : The nitro group at C-3 deactivates the ring for electrophilic attack but strongly activates the C-2 (ortho) and C-4 (para) positions for nucleophilic attack. The para-activating effect is generally stronger, favoring reactions at the C-4 position.

Leaving Group Ability : In nucleophilic aromatic substitutions, the ease of displacement for halogens typically follows the order I > Br > Cl > F. Therefore, the carbon-chlorine bond at C-2 is expected to be more readily cleaved than the carbon-fluorine bond at C-4.

Reaction Conditions : The choice of catalyst, solvent, temperature, and nucleophile can be modulated to favor substitution at one site over the other. For example, palladium-catalyzed cross-coupling reactions can be directed selectively to the C-4 position under specific conditions. researchgate.net In contrast, reactions with certain nucleophiles under thermal conditions might favor displacement of the more labile chloride at C-2.

In some cases, the pyridine nitrogen itself can be activated, for example by forming the N-oxide. This significantly alters the electronic landscape of the ring. For instance, in the N-oxide of 3-bromo-4-nitropyridine (B1272033), fluorination occurs via substitution of the bromo group, whereas on the parent pyridine, the nitro group is displaced instead. nih.gov This demonstrates that strategic modifications to the core structure can effectively steer the regiochemical outcome of subsequent derivatization reactions.

Synthesis of Radiolabeled Analogues for Research Purposes

The synthesis of radiolabeled analogues of this compound is crucial for their use as probes in preclinical and clinical research, particularly in molecular imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive, quantitative in vivo study of the biodistribution, pharmacokinetics, and target engagement of drug candidates. The most commonly used positron-emitting radionuclides for this purpose are fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C), owing to their favorable decay characteristics. mdpi.com The short half-lives of ¹⁸F (t½ ≈ 110 minutes) and ¹¹C (t½ ≈ 20 minutes) necessitate rapid and efficient radiolabeling methods.

While direct radiolabeling studies on this compound are not extensively documented in publicly available literature, the synthesis of structurally related radiolabeled nitropyridine derivatives provides a strong basis for predicting viable radiolabeling strategies. The primary methods would likely involve nucleophilic aromatic substitution (SNAr) for the introduction of ¹⁸F and methylation reactions for the incorporation of ¹¹C.

Fluorine-18 Labeling Strategies

Fluorine-18 is a highly favored radionuclide for PET tracer development due to its longer half-life, which allows for more complex synthetic manipulations and longer imaging protocols compared to ¹¹C. mdpi.com The electron-deficient nature of the pyridine ring, further activated by the nitro group, makes this compound a suitable candidate for nucleophilic aromatic substitution with [¹⁸F]fluoride.

Research on substituted 2-nitropyridines has demonstrated that the nitro group can serve as an effective leaving group for radiofluorination. researchgate.netakjournals.comepa.gov In these reactions, the precursor molecule, typically a nitropyridine derivative, is reacted with a [¹⁸F]fluoride source, such as K[¹⁸F]F-Kryptofix 2.2.2 complex, in a suitable solvent at elevated temperatures. akjournals.com

For this compound, two potential pathways for ¹⁸F-labeling via SNAr can be envisioned:

Displacement of the Nitro Group: A precursor, this compound itself, could be subjected to radiofluorination, where the nitro group is displaced by [¹⁸F]fluoride to yield [¹⁸F]-2-chloro-3,4-difluoropyridine.

Displacement of the Chloro Group: Alternatively, the chloro group at the 2-position, activated by the adjacent nitro group and the ring nitrogen, could potentially be displaced by [¹⁸F]fluoride.

Studies on analogous 2-nitropyridines have shown high radiochemical yields (RCY) for the displacement of the nitro group. For instance, the radiofluorination of 3-methoxy-2-nitropyridine (B1296613) and 3-methyl-2-nitropyridine (B96847) resulted in RCYs between 70-89% within 30 minutes at 140°C. akjournals.comepa.gov This suggests that a similar approach with this compound would be a promising strategy.

Another potential, albeit more complex, strategy involves the use of pyridine N-oxide precursors. Research has shown that fluorination of 3-bromo-4-nitropyridine N-oxide can yield the corresponding 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to the aminopyridine. nih.govgoogle.comrsc.org This method has been successfully applied for ¹⁸F-labeling to produce meta-fluorinated pyridines. nih.govrsc.org

The table below summarizes the findings from research on structurally similar nitropyridine derivatives, which can inform the potential synthesis of ¹⁸F-labeled analogues of this compound.

| Precursor | Radiolabeled Product | Reaction Conditions | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| 3-Methoxy-2-nitropyridine | 2-[¹⁸F]Fluoro-3-methoxypyridine | K[¹⁸F]F/K222, DMSO, 140°C, 1-30 min | 70-89% | akjournals.com |

| 3-Methyl-2-nitropyridine | 2-[¹⁸F]Fluoro-3-methylpyridine | K[¹⁸F]F/K222, DMSO, 140°C, 1-30 min | 70-89% | akjournals.com |

| 3-Methoxy-6-methyl-2-nitropyridine | 2-[¹⁸F]Fluoro-3-methoxy-6-methylpyridine | K[¹⁸F]F/K222, DMSO, 140°C, 30 min | 81 ± 1% | akjournals.com |

| 3-Bromo-4-nitropyridine N-oxide | [¹⁸F]-3-Fluoro-4-nitropyridine N-oxide | [¹⁸F]TBAF, DMSO, 25°C, 15 min | Moderate | nih.govgoogle.com |

Carbon-11 Labeling Strategies

Carbon-11 labeling is another important technique for synthesizing PET tracers. mdpi.com The most common method for incorporating ¹¹C is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govresearchgate.net These reagents are typically produced from cyclotron-generated [¹¹C]CO₂. mdpi.comresearchgate.net

For a molecule like this compound, a ¹¹C-labeling strategy would likely require the synthesis of a suitable precursor with a nucleophilic site for methylation, such as an amine, thiol, or hydroxyl group. This would involve a multi-step synthesis to first introduce a functional group that can be methylated, and then performing the radiolabeling reaction. For example, if an analogue with a methylamino group was desired, a precursor with a primary amine would be synthesized and subsequently reacted with [¹¹C]CH₃I.

Research on the ¹¹C-labeling of other heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) derivatives, has demonstrated the feasibility of N-¹¹C-methylation using [¹¹C]CH₃OTf to produce PET tracers with high radiochemical yield and purity. nih.gov Similarly, palladium-mediated cross-coupling reactions of [¹¹C]CH₃I with organotin or organoboron precursors have been used to form C-¹¹C bonds directly on aromatic rings. researchgate.net

The table below outlines a general approach for the synthesis of a hypothetical ¹¹C-labeled analogue of this compound, based on established ¹¹C-labeling methodologies.

| Hypothetical Precursor | Labeling Agent | Hypothetical Radiolabeled Product | General Reaction Type | Reference for Methodology |

|---|---|---|---|---|

| Desmethyl-imidazo[1,2-a]pyridine derivative | [¹¹C]CH₃OTf | N-[¹¹C]Methyl-imidazo[1,2-a]pyridine derivative | N-¹¹C-Methylation | nih.gov |

| Organostannyl or Organoboron pyridine derivative | [¹¹C]CH₃I | [¹¹C]Methyl-pyridine derivative | Stille or Suzuki Cross-Coupling | researchgate.net |

Spectroscopic Characterization Techniques for 2 Chloro 4 Fluoro 3 Nitropyridine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule through their specific vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum obtained is unique to the compound and provides a "fingerprint" based on its functional groups. For 2-Chloro-4-fluoro-3-nitropyridine, the key functional groups are the pyridine (B92270) ring, the chloro group, the fluoro group, and the nitro group.

The analysis of related compounds, such as 2-chloro-4-methyl-3-nitropyridine (B135334) and other substituted pyridines, allows for the prediction of the characteristic vibrational bands for this compound. chemicalbook.com The C-F stretching vibration is typically observed in the range of 1150-1250 cm⁻¹. nih.gov The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch usually appearing at a higher wavenumber and a symmetric stretch at a lower wavenumber. In compounds like 2-chloro-4-nitroaniline, these bands are well-defined. researchgate.net The C-Cl bond stretching is generally found in the region of 600-800 cm⁻¹. The pyridine ring itself has several characteristic stretching and bending vibrations.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H stretching | 3000-3100 |

| Pyridine Ring | C=C, C=N stretching | 1400-1600 |

| Nitro Group (NO₂) | Asymmetric stretching | 1500-1570 |

| Nitro Group (NO₂) | Symmetric stretching | 1300-1370 |

| Fluoro Group | C-F stretching | 1150-1250 nih.gov |

| Chloro Group | C-Cl stretching | 600-800 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum.

For this compound, Raman spectroscopy can provide a clear molecular fingerprint. The symmetric vibrations of the pyridine ring and the nitro group are expected to produce strong signals in the Raman spectrum. Computational studies on similar molecules, like 2-chloro-4-methyl-3-nitropyridine, have shown that combining experimental FTIR and FT-Raman data with Density Functional Theory (DFT) calculations can lead to precise vibrational assignments. chemicalbook.com This combined approach helps to resolve ambiguities and provides a more complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of this compound is expected to show signals for the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro substituents. These groups deshield the protons, causing their signals to appear at a relatively high chemical shift (downfield).

The two protons are in different chemical environments and will appear as two distinct signals. Each signal should appear as a doublet due to coupling with the other proton. For example, in the similar compound 2-Chloro-3-fluoro-4-nitropyridine, the two protons appear as doublets at δ 8.72 and δ 8.35 ppm. A similar pattern would be expected for this compound, with the exact chemical shifts depending on the precise electronic environment.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-5 | ~8.0-8.5 | Doublet (d) |

| H-6 | ~8.5-9.0 | Doublet (d) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected, as there are five carbon atoms in unique chemical environments. The chemical shifts are significantly affected by the attached substituents.

The carbons directly bonded to the electronegative chlorine, fluorine, and nitro groups (C-2, C-4, and C-3, respectively) will be the most deshielded and appear at the highest chemical shifts. For instance, in 2-chloropyridine, the carbon attached to the chlorine appears at about 151 ppm. youtube.com The C-F and C-NO₂ carbons would also be expected to have high chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145-155 |

| C-3 | 135-145 |

| C-4 | 150-160 (with C-F coupling) |

| C-5 | 120-130 |

| C-6 | 140-150 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. chemicalbook.com It offers a wide range of chemical shifts, making it very sensitive to the local electronic environment of the fluorine atom. nih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-4 position. This signal's chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely be a doublet due to coupling with the adjacent proton at C-5 (³JH-F coupling). Long-range couplings to other protons might also be observed. chemicalbook.com In similar fluoroaromatic compounds, the ¹⁹F chemical shifts can vary significantly, but provide a unique probe into the molecular structure. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high accuracy, which in turn allows for the unambiguous confirmation of its elemental composition. The high resolving power of HRMS instruments, such as Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap analyzers, can distinguish between ions with very similar mass-to-charge ratios, which is crucial for differentiating the target compound from potential isobaric interferences. nih.gov

For this compound (C₅H₂ClFN₂O₂), the theoretical exact mass can be calculated and compared to the experimentally measured value. This comparison, typically within a few parts per million (ppm), provides strong evidence for the compound's identity. chemsrc.com Secondary metabolite profiling using HRMS can tentatively identify numerous compounds in a sample based on their mass and fragmentation patterns. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₂ClFN₂O₂ |

| Calculated Exact Mass | 175.97900 u |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing complex mixtures and purifying compounds like this compound. In LC-MS analysis, the compound is first separated from impurities on a chromatographic column before being introduced into the mass spectrometer. Soft ionization techniques, most commonly electrospray ionization (ESI), are typically used to generate intact molecular ions with minimal fragmentation. ncsu.edu

Tandem mass spectrometry (LC-MS/MS) provides deeper structural insights by inducing fragmentation of the selected molecular ion in a collision cell. nih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing information about its structural motifs. For this compound, characteristic fragmentation would likely involve the loss of the nitro group (NO₂) and potentially the halogen atoms, providing valuable data for structural confirmation.

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns with smaller stationary phase particles (typically less than 2 μm). This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). The enhanced separation efficiency of UPLC is particularly beneficial for resolving this compound from closely related isomers or impurities that might co-elute in an HPLC system. When coupled with mass spectrometry (UPLC-MS), it provides a powerful platform for both quantitative and qualitative analysis, as demonstrated in the study of other complex chemical mixtures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of nitropyridine derivatives typically exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons in the π-system of the pyridine ring and the nitro group. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The positions and intensities of these absorption bands are influenced by the substituents on the pyridine ring. For instance, studies on 4-nitropyridine (B72724) N-oxide show a solvatochromic effect in the long-wavelength ultraviolet region (330-355 nm), indicating its utility as a probe for hydrogen-bond donation. researchgate.net The spectrum of this compound is expected to show complex absorptions due to the combined electronic effects of the chloro, fluoro, and nitro substituents. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

In the crystal structure of 2-Chloro-3-nitropyridine (B167233), the nitro group is twisted relative to the pyridine ring by 38.5(2)°. nih.govnih.gov This twisting is a result of steric repulsion between the ortho-positioned chlorine atom and the nitro group. The crystal packing is stabilized by non-classical C-H···N and C-H···O hydrogen bonds, which link adjacent molecules to form a layered motif. nih.gov It is anticipated that this compound would exhibit similar, yet distinct, structural characteristics, with the fluorine substituent influencing the electronic distribution and intermolecular interactions within the crystal lattice.

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₃ClN₂O₂ |

| Formula weight | 158.54 |

| Temperature | 293 K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.613 (1) |

| b (Å) | 12.232 (2) |

| c (Å) | 7.716 (1) |

| β (°) | 118.485 (2) |

| Volume (ų) | 631.5 (2) |

| Z | 4 |

Computational and Theoretical Investigations of 2 Chloro 4 Fluoro 3 Nitropyridine Systems

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in the application of quantum mechanics to molecular systems. For a molecule such as 2-Chloro-4-fluoro-3-nitropyridine, a combination of different theoretical methods is often employed to gain a comprehensive understanding of its behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. One of the most widely used DFT functionals is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often provides a good balance between accuracy and computational cost for organic molecules. inpressco.comresearchgate.net

For the study of substituted pyridines, DFT calculations, particularly at the B3LYP level of theory, have been successfully used to predict ground state geometries and electronic properties. niscair.res.inmostwiedzy.pl For instance, studies on related halopyridines and nitropyridines have demonstrated that DFT can accurately model the molecular structure, including bond lengths and angles. researchgate.netdoi.org The choice of basis set, such as the Pople-style 6-31G(d) or the more flexible 6-311++G(d,p), is crucial for obtaining reliable results. researchgate.netresearchgate.net The inclusion of polarization and diffuse functions in the basis set is often important for accurately describing the electronic distribution in molecules with heteroatoms and electron-withdrawing groups like the nitro group in this compound. mostwiedzy.plscirp.org

Hartree-Fock (HF) Approaches for Molecular Orbital Analysis

The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While DFT methods include electron correlation effects in a more approximate manner, HF theory provides a foundational understanding of molecular orbitals (MOs). nih.gov

HF calculations are often used as a starting point for more advanced computational methods and can provide valuable insights into the shapes and energies of molecular orbitals. nih.gov In the context of substituted pyridines, HF analysis can be used to visualize the distribution of electron density in the molecule and to understand how the substituents (chloro, fluoro, and nitro groups) influence the electronic structure. Comparing the results from HF and DFT calculations can also provide a measure of the importance of electron correlation in determining the molecule's properties.

Selection and Validation of Basis Sets for Accurate Predictions

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules like this compound, which contains atoms with lone pairs and significant electronegativity differences, the selection of an appropriate basis set is critical.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.netnih.gov The inclusion of diffuse functions (indicated by + or aug-) is important for describing the behavior of electrons that are far from the nucleus, which is relevant for anions and systems with significant electron delocalization. mostwiedzy.plscirp.org Polarization functions (indicated by (d,p) or *) allow for more flexibility in the shape of the orbitals, which is necessary to accurately model chemical bonds. researchgate.net

The validation of a chosen basis set is typically performed by comparing the calculated properties with experimental data or with results from higher-level calculations. For example, a study on halopyridines found that the B3LYP functional with the 6-311++G(d,p) basis set provided excellent agreement with experimental vibrational spectra. researchgate.net Similarly, for pyridine (B92270) derivatives, it has been shown that triple-ζ basis sets generally provide better agreement with reference values than double-ζ basis sets. nih.gov

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods provide key descriptors that help in predicting how a molecule like this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For substituted pyridines, the nature and position of the substituents significantly influence the energies and distributions of the HOMO and LUMO. In this compound, the electron-withdrawing nitro, chloro, and fluoro groups are expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap for related nitropyridine derivatives has been calculated using DFT methods, providing insights into their electronic transitions and reactivity. acs.org For example, electron-donating substituents tend to destabilize the HOMO, leading to a smaller HOMO-LUMO gap and a red-shifted emission spectrum in fluorescent platinum(II) complexes with imidazopyridine ligands. acs.orgacs.org

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) | Source |

|---|---|---|---|---|---|

| 2-amino-3-nitropyridinium 4-hydroxybenzenesulfonate | B3LYP/6-31G* | -9.01 | -4.41 | 4.60 | doi.org |

| Platinum(II) complex with ethoxy-substituted imidazopyridine | B3LYP/6-311++G**/LANL2TZ | -5.45 | -1.63 | 3.82 | acs.org |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule and the interactions between molecules. It provides a localized picture of chemical bonding by transforming the calculated molecular orbitals into a set of localized natural bond orbitals, which correspond to the familiar concepts of core, lone pair, and bonding orbitals. uba.ar

NBO analysis is particularly useful for quantifying hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. These interactions contribute to the stability of the molecule and can influence its geometry and reactivity. For substituted pyridines, NBO analysis has been used to understand the effects of substituents on the electronic distribution within the pyridine ring and to study intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov The analysis of donor-acceptor interactions in the NBO framework provides a quantitative measure of the strength of these interactions in terms of second-order perturbation theory energy, E(2). scirp.org

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type | Source |

|---|---|---|---|---|

| LP(1) N5 | π(C2-C3) | 21.34 | Intramolecular hyperconjugation in a pyridine derivative | researchgate.net |

| BD(1) C2-H2 | LP(1) N5 | 0.58 | Intramolecular hyperconjugation in a pyridine derivative | researchgate.net |

| LP(1) O | σ*(N-H) | 8.20 | Intermolecular H-bond in a chromone (B188151) derivative dimer | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, regions of negative potential, typically colored in shades of red, are susceptible to electrophilic attack, while regions of positive potential, shown in blue, are prone to nucleophilic attack.

Conversely, the positive potential is localized around the hydrogen atoms of the methyl group and the C-H bond of the pyridine ring. The region near the chlorine atom also shows a positive electrostatic potential, which is consistent with the electron-withdrawing nature of the substituents. This distribution of electrostatic potential is crucial in predicting how the molecule will interact with other reagents.

Table 1: Predicted Reactive Sites based on MEP Analysis of an Analogous System

| Region of Molecule | Predicted Reactivity |

| Oxygen atoms of the nitro group | Prone to electrophilic attack |

| Nitrogen atom of the pyridine ring | Site for protonation or Lewis acid coordination |

| Hydrogen atoms and C-H bonds | Prone to nucleophilic attack |

Fukui Function and Global Softness for Reactivity Indices

The condensed Fukui function is used to determine the reactivity of individual atoms in a molecule. For a nucleophilic attack (addition of an electron), the relevant Fukui function is ƒ+, while for an electrophilic attack (removal of an electron), ƒ- is used. A higher value of the condensed Fukui function on a particular atom indicates a greater reactivity for that type of attack.

While specific Fukui function calculations for this compound are not documented in available literature, the principles of this analysis can be applied. The presence of strongly electron-withdrawing groups like nitro, chloro, and fluoro significantly influences the electron distribution and, consequently, the Fukui functions. It is expected that the carbon atoms attached to or adjacent to these groups will be the most susceptible to nucleophilic attack.

Vibrational Spectra Simulation and Interpretation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's structure. When combined with quantum chemical calculations, such as DFT, a detailed assignment of the vibrational modes can be achieved.

A comprehensive vibrational analysis has been performed on the similar molecule, 2-chloro-4-methyl-3-nitropyridine (B135334) (2C4M3NP), using the B3LYP and B3PW91 methods with 6-311++G** and cc-pVTZ basis sets. nih.gov The calculated vibrational frequencies showed excellent agreement with the experimental FTIR and FT-Raman spectra, allowing for a detailed assignment of the fundamental vibrational modes.

For 2C4M3NP, the characteristic vibrational frequencies of the nitro group (NO₂) appear as strong bands in the IR spectrum. The asymmetric and symmetric stretching modes of the NO₂ group are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-Cl stretching vibration is generally found at lower frequencies, often in the range of 600-800 cm⁻¹. The C-F stretching vibration in this compound would be expected in the 1000-1400 cm⁻¹ region. The pyridine ring vibrations also give rise to a series of characteristic bands in the spectrum.

Table 2: Key Vibrational Modes and Expected Frequency Ranges for this compound (based on analogues)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| NO₂ asymmetric stretching | 1500 - 1600 |

| NO₂ symmetric stretching | 1300 - 1400 |

| C-F stretching | 1000 - 1400 |

| C-Cl stretching | 600 - 800 |

| Pyridine ring stretching | 1400 - 1600 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For molecules with rotatable groups, such as the nitro group in this compound, mapping the potential energy surface (PES) as a function of the dihedral angle of this group can reveal the most stable conformations.

In the computational study of 2-chloro-4-methyl-3-nitropyridine (2C4M3NP), a conformational analysis was performed by rotating the nitro group and the methyl group. nih.gov The PES scan for the rotation of the nitro group showed that the planar conformation, where the nitro group is coplanar with the pyridine ring, is the most stable. This is due to the favorable conjugation between the nitro group and the aromatic ring. Any deviation from planarity results in an increase in energy.

A similar situation is expected for this compound. The rotation of the nitro group would be the primary conformational freedom. The potential energy surface would likely show a minimum at a dihedral angle corresponding to a planar or near-planar arrangement of the nitro group with the pyridine ring, maximizing electronic delocalization.

Theoretical Mechanistic Elucidation of Reactions Involving this compound

Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway and identifying transition states and intermediates, a detailed understanding of the reaction can be obtained.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitro, chloro, and fluoro substituents, makes it susceptible to attack by nucleophiles. The chlorine and fluorine atoms are potential leaving groups.

While a specific theoretical study on the reaction mechanism of this compound is not available, computational studies on similar systems can provide valuable insights. The reaction would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the aromatic ring. The relative energies of the transition states for the displacement of the chloro versus the fluoro substituent would determine the regioselectivity of the reaction. Generally, the C-F bond is stronger than the C-Cl bond, but the high electronegativity of fluorine can make the attached carbon more electrophilic, leading to complex reactivity patterns that can be unraveled through theoretical modeling.

Advanced Applications As Synthetic Intermediates in Academic Research

Role in the Synthesis of Complex Heterocyclic Building Blocks

Heterocyclic compounds, particularly those containing a pyridine (B92270) nucleus, are of immense interest due to their prevalence in biologically active molecules. 2-Chloro-4-fluoro-3-nitropyridine provides a robust starting point for creating more elaborate heterocyclic systems.

Preparation of Functionalized Pyridine Scaffolds

The primary utility of this compound lies in its capacity to undergo nucleophilic aromatic substitution (SNAr) reactions. The chlorine and fluorine atoms at the 2- and 4-positions, respectively, are effective leaving groups, allowing for their selective replacement by a wide range of nucleophiles such as amines, alcohols, and thiols nih.gov. This reactivity enables the precise installation of desired functional groups onto the pyridine core.

Furthermore, the nitro group at the 3-position can be readily reduced to an amino group. This newly formed amine provides an additional site for chemical modification, including diazotization reactions or amide bond formation. This multi-faceted reactivity allows researchers to generate a diverse library of substituted pyridine scaffolds from a single, commercially available starting material bldpharm.com. The synthesis of triazole functionalized pyridine derivatives, for example, highlights a strategy where a basic pyridine scaffold is elaborated to produce compounds with potential antimicrobial properties researchgate.net.

Assembly of Fused Polycyclic Systems

The multiple reactive sites on the this compound ring are instrumental in the assembly of fused polycyclic systems. By choosing difunctional nucleophiles, researchers can initiate a substitution reaction at one position, followed by an intramolecular cyclization event involving another functional group on the pyridine ring.

For instance, reacting this compound with a nucleophile containing a second reactive group can set the stage for a subsequent ring-closing reaction. After the initial substitution, the nitro group can be reduced to an amine, which can then react with the tethered functional group to form a new heterocyclic ring fused to the original pyridine core. This strategy is a powerful method for constructing complex, rigid molecular frameworks that are often sought after in medicinal chemistry and materials science. Various synthetic strategies, including Diels-Alder reactions and condensations, have been employed to build polycyclic systems from functionalized pyridine precursors nih.gov.

Intermediates for the Synthesis of Research Compounds with Potential Bioactivity

The pyridine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents. The unique electronic properties conferred by the fluorine and nitro groups make derivatives of this compound particularly attractive for synthesizing novel compounds for biological screening.

Precursors for Novel Drug Candidates (excluding clinical data)

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of a fluorine atom in this compound makes it a valuable precursor for creating new chemical entities with potentially improved pharmacological properties. The synthesis of compounds containing a trifluoromethylpyridine (TFMP) moiety, for instance, has led to numerous pharmaceutical products, underscoring the value of fluorinated pyridines semanticscholar.orgnih.gov.

Research on closely related nitropyridines has demonstrated their utility as intermediates for compounds targeting a range of biological targets. The reactivity of the nitro group itself, which can be selectively substituted by certain nucleophiles, further expands the synthetic possibilities for creating novel bioactive molecules nih.gov.

Synthetic Routes to Agrochemical Research Compounds

In the agricultural sector, the development of effective and selective crop protection agents is crucial. Halogenated and nitrated pyridine derivatives are key intermediates in the synthesis of modern herbicides and pesticides nbinno.com. A structurally related compound, 2-Chloro-3-fluoro-5-nitropyridine, is noted for its importance as a building block for herbicides that can target specific weed species with minimal impact on crops nbinno.com.

The unique chemical properties of this compound make it a valuable precursor for designing new agrochemicals with potentially enhanced efficacy and targeted action nbinno.com. The development of pesticide intermediates like 2-amino-3-nitro-5-fluoropyridine further illustrates the focus on creating novel fluorinated pyridine-based compounds for agricultural applications semanticscholar.org. The combination of the pyridine core with fluorine and other reactive groups allows for the creation of molecules that can meet the growing demand for sustainable and efficient agricultural solutions nbinno.com.

Contributions to Chemical Probe and Reagent Development